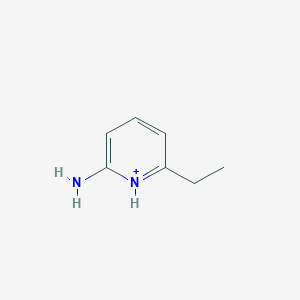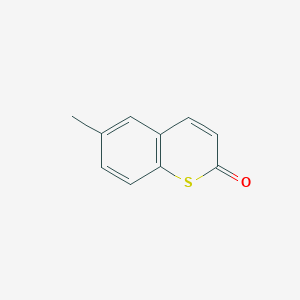![molecular formula C8H14S2 B14755741 2,3-Dithiaspiro[4.5]decane CAS No. 176-72-7](/img/structure/B14755741.png)
2,3-Dithiaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dithiaspiro[4.5]decane is a chemical compound with the molecular formula C8H14S2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol compounds with cyclohexanone derivatives. One common method includes the use of a base to facilitate the formation of the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced sulfur compounds .
Aplicaciones Científicas De Investigación
2,3-Dithiaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,3-Dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes or receptors that are sensitive to sulfur-containing compounds. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Another spiro compound with a similar structure but different chemical properties.
6,10-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms in the ring structure.
Spirotetramat: A spiro compound used as an insecticide with a different functional group arrangement
Uniqueness
2,3-Dithiaspiro[4.5]decane is unique due to its specific sulfur-containing spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur chemistry is important .
Propiedades
Número CAS |
176-72-7 |
|---|---|
Fórmula molecular |
C8H14S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
2,3-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
Clave InChI |
HAXVUMKRJJJVDO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CSSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



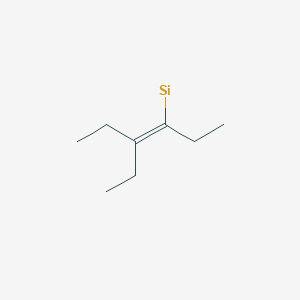
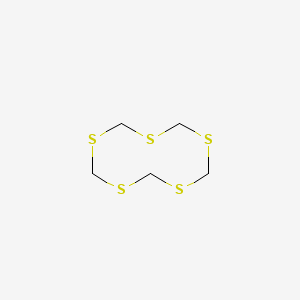
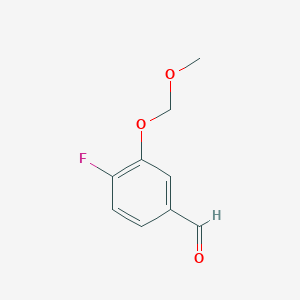
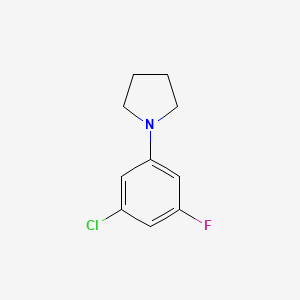

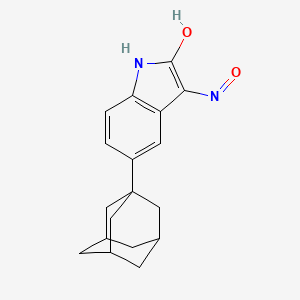

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
